molecular formula C15H12N2OS B13872927 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide

2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B13872927
M. Wt: 268.3 g/mol
InChI Key: CTRHJHIFVVLWJD-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and yield .

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:

    2-(4-Methylphenyl)benzothiazole: Known for its antifungal properties.

    2-(4-Chlorophenyl)benzothiazole: Exhibits significant antibacterial activity.

    2-(4-Nitrophenyl)benzothiazole: Studied for its potential anticancer effects.

The uniqueness of this compound lies in its versatile applications across different fields and its ability to undergo various chemical transformations, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H12N2OS/c16-14(18)9-10-5-7-11(8-6-10)15-17-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H2,16,18)

InChI Key

CTRHJHIFVVLWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CC(=O)N

Origin of Product

United States

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